1,3-Dimethyl-2-phenylbenzimidazoline
Overview
Description
1,3-Dimethyl-2-phenylbenzimidazoline is an organic compound that belongs to the group of epoxy compounds . It is a colorless liquid with a pleasant odor . It is used as a chemical intermediate in the synthesis of dyes and pharmaceuticals .
Synthesis Analysis
The synthesis of 1,3-Dimethyl-2-phenylbenzimidazoline is well accessible, as the cationic benzimidazolium iodide salts can be synthesized in a two-step process . A combination of 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) and acetic acid has been utilized for photoinduced reductive transformation of alpha,beta-epoxy ketones to beta-hydroxy ketones .Molecular Structure Analysis
1,3-Dimethyl-2-phenylbenzimidazoline has been mainly studied as easily deployed and comparably stable n-type dopants in organic electronics . When brought onto a Au (111) surface, the derivative 2- (2-methoxyphenyl)-1,3-dimethyl-1 H -benzoimidazol-3-ium iodide ( o -OMe-DMBI-I) anchors in a highly stable fashion and subsequently rotates with high efficiency when excited with STM pulses .Chemical Reactions Analysis
1,3-Dimethyl-2-phenylbenzimidazoline reacts with protonated imidazoles to form regiospecific imidazo [4,5-b]pyridine intermediates . These intermediates are then transferred to aromatic ketones .Physical And Chemical Properties Analysis
1,3-Dimethyl-2-phenylbenzimidazoline is a colorless liquid with a pleasant odor . It is used as a chemical intermediate in the synthesis of dyes and pharmaceuticals .Scientific Research Applications
Photoinduced Reductive Transformation
1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI) has been used in photoinduced reductive transformations. A combination of DMPBI and acetic acid facilitates the transformation of α,β-epoxy ketones to β-hydroxy ketones under specific photoreaction conditions. This process results in good to excellent yields, highlighting DMPBI's role in facilitating such chemical transformations (Hasegawa et al., 2004).
Reductive Transformation in Various Compounds
DMPBI also plays a significant role in the photoinduced single-electron transfer processes. It is involved in the reductive transformation of various compounds, including epoxy ketones, aromatic ketones, and haloketones. This process leads to the generation of several reduced products in modest to good yields, indicating DMPBI's versatility in different chemical reactions (Hasegawa et al., 1999).
Hydrogen Atom Transfer Studies
DMPBI has been studied in the context of hydrogen atom transfer reactions. Research involving hydride transfer from a series of 1,3-dimethyl-2-substituted phenylbenzimidazolines to various oxidizing agents has been conducted. These studies provide valuable insights into the modified Marcus theory and the parallel (Leffler−Hammond) effect, enhancing our understanding of chemical reaction mechanisms (Lee et al., 1997).
Visible Light Promoted Desulfonylation
In a recent development, DMPBI has been used in visible light promoted desulfonylation processes. This application involves transforming various N-sulfonylamide and -amine substrates to desulfonylated products, highlighting DMPBI's role in photoinduced reactions under visible light (Hasegawa et al., 2018).
Reduction Abilities in Organic Hydride Compounds
DMPBI, among other organic hydride compounds, has been evaluated for its reducing abilities. This study highlights the selective reduction capabilities of DMPBI in various substrates, demonstrating its utility in specific chemical reduction processes (Feng et al., 2012).
Safety And Hazards
Future Directions
The exact binding mode of this molecular rotor could recently be elucidated and was found to be based on the cleavage of the methoxy group, which results in the formation of an alkoxy function able to bind to gold in a covalent fashion . Increasing the binding strength by substituting the -OMe with a -SMe group was not successful, as the required conversion to a cationic structure was not successful . Nonetheless, a structure combining the extended π-system of a naphthalene with the high addressability of the DMBI motor and a stable binding might be interesting to build more demanding molecular machinery, e.g. molecular gears .
properties
IUPAC Name |
1,3-dimethyl-2-phenyl-2H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-16-13-10-6-7-11-14(13)17(2)15(16)12-8-4-3-5-9-12/h3-11,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFIVJSRRJXMAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190025 | |
Record name | Benzimidazoline, 1,3-dimethyl-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-2-phenylbenzimidazoline | |
CAS RN |
3652-92-4 | |
Record name | 2,3-Dihydro-1,3-dimethyl-2-phenyl-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3652-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzimidazoline, 1,3-dimethyl-2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003652924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazoline, 1,3-dimethyl-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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